Sodium ((4-chlorophenyl)thio)(10-methylacridin-9(10H)-ylidene)methyl phosphate
Overview
Description
Sodium ((4-chlorophenyl)thio)(10-methylacridin-9(10H)-ylidene)methyl phosphate is a useful research compound. Its molecular formula is C21H15ClNNa2O4PS and its molecular weight is 489.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Lumigen APS-5, also known as Sodium ((4-chlorophenyl)thio)(10-methylacridin-9(10H)-ylidene)methyl phosphate or disodium;[(4-chlorophenyl)sulfanyl-(10-methylacridin-9-ylidene)methyl] phosphate, is a proprietary acridan-based chemiluminescent substrate . This article will delve into the various aspects of its mechanism of action.
Target of Action
The primary target of Lumigen APS-5 is Alkaline Phosphatase (AP) . AP is an enzyme that is commonly conjugated to antibodies in ELISA (Enzyme-Linked Immunosorbent Assay) detection .
Mode of Action
Lumigen APS-5 operates through a unique technology for the chemiluminescent detection of alkaline phosphatase conjugates . The reaction of the acridan substrate with an AP label rapidly produces sustained high-intensity chemiluminescence .
Biochemical Pathways
The biochemical pathway involved in the action of Lumigen APS-5 is the chemiluminescent detection of alkaline phosphatase conjugates . The reaction of the acridan substrate with an AP label leads to the production of light, which is then detected .
Pharmacokinetics
It is known that lumigen aps-5 is used in solution assays of phosphatase activity and for phosphatase-linked immunoassays .
Result of Action
The result of Lumigen APS-5’s action is the production of sustained high-intensity chemiluminescence . This light production is temperature insensitive and reaches a sustained maximum within seconds of substrate addition . The light emission is maximal at 450 nm .
Action Environment
Lumigen APS-5’s action is temperature insensitive, with analytical results being insensitive to temperatures from 22°C - 35°C . This reduces the need for precise temperature control . It is recommended to store the product at 2-8°C and protect it from light contamination .
Biochemical Analysis
Biochemical Properties
Lumigen APS-5 plays a crucial role in biochemical reactions as a chemiluminescent substrate. It interacts with alkaline phosphatase (AP) enzymes, which catalyze the hydrolysis of phosphate groups from various substrates. The reaction between Lumigen APS-5 and AP generates a high-intensity luminescent signal, which is used for the sensitive detection of AP-conjugated molecules . This interaction is characterized by rapid peak intensity and sustained luminescence, making it ideal for high-throughput assays .
Cellular Effects
Lumigen APS-5 influences various cellular processes by serving as a detection reagent in assays that measure enzyme activity, protein interactions, and other cellular functions. The chemiluminescent signal generated by Lumigen APS-5 can be used to monitor cell signaling pathways, gene expression, and cellular metabolism. For example, in ELISA assays, Lumigen APS-5 can be used to detect the presence of specific proteins or antibodies, providing insights into cellular responses and functions .
Molecular Mechanism
The molecular mechanism of Lumigen APS-5 involves its interaction with alkaline phosphatase (AP). When Lumigen APS-5 is mixed with AP, the enzyme catalyzes the hydrolysis of the phosphate group, leading to the decomposition of the substrate and the release of photons. This chemiluminescent reaction produces a high-intensity light signal that is proportional to the concentration of AP in the sample . This mechanism allows for the quantitative detection of AP activity in various biochemical assays .
Temporal Effects in Laboratory Settings
In laboratory settings, Lumigen APS-5 exhibits stable and sustained luminescence over time. The product’s stability is maintained when stored at 2-8°C and protected from light . The chemiluminescent signal generated by Lumigen APS-5 remains consistent, allowing for accurate and reproducible results in long-term studies. Additionally, the product’s temperature insensitivity ensures reliable performance across a range of temperatures (22°C to 35°C) .
Metabolic Pathways
Lumigen APS-5 is involved in metabolic pathways related to the activity of alkaline phosphatase (AP). The substrate undergoes enzymatic hydrolysis by AP, resulting in the release of photons and the generation of a chemiluminescent signal . This reaction is essential for the detection and quantification of AP activity in biochemical assays. The interaction with AP and the subsequent chemiluminescent reaction are key components of the metabolic pathway involving Lumigen APS-5 .
Transport and Distribution
The transport and distribution of Lumigen APS-5 within cells and tissues are influenced by its interaction with alkaline phosphatase (AP) and other binding proteins. The substrate is likely to be localized in areas where AP activity is present, allowing for targeted detection and measurement of enzyme activity . The distribution of Lumigen APS-5 within cells and tissues is crucial for its effectiveness as a chemiluminescent substrate in biochemical assays .
Properties
IUPAC Name |
disodium;[(4-chlorophenyl)sulfanyl-(10-methylacridin-9-ylidene)methyl] phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClNO4PS.2Na/c1-23-18-8-4-2-6-16(18)20(17-7-3-5-9-19(17)23)21(27-28(24,25)26)29-15-12-10-14(22)11-13-15;;/h2-13H,1H3,(H2,24,25,26);;/q;2*+1/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPRDNBCONYNMF-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(OP(=O)([O-])[O-])SC3=CC=C(C=C3)Cl)C4=CC=CC=C41.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClNNa2O4PS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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